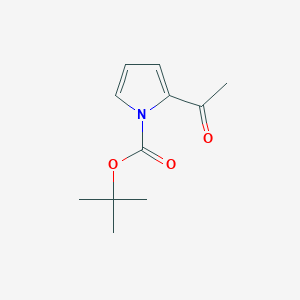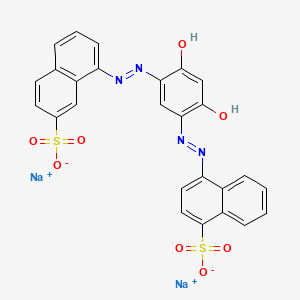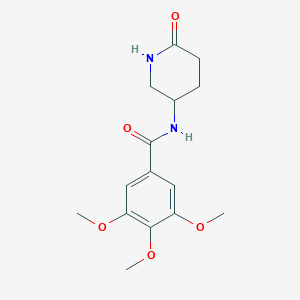![molecular formula C17H28O2 B14457207 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one CAS No. 74615-78-4](/img/structure/B14457207.png)
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one is a complex organic compound characterized by its unique bicyclic structure. This compound is part of the oxabicyclo[3.2.1]octane family, which is known for its rigid and conformationally defined framework. The presence of an oxygen atom within the bicyclic ring system imparts unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one typically involves the intramolecular 1,5-alkylidene carbene C–H insertion reaction. This method is powerful for creating five-membered, unsaturated carbo- and heterocyclic ring systems. The reaction conditions often include the generation of α-hydroxyalkylidene carbenes from the thermolysis of α,β-epoxy-N-aziridinylimines . The reaction is carried out under controlled temperatures to ensure the selective insertion into unfunctionalized C–H bonds, leading to the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using common reagents and mild conditions. The process is designed to be efficient and scalable, ensuring the production of multi-gram quantities of the compound . The use of water as a solvent and the application of mild reaction conditions make the process environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one has several scientific research applications:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and natural products.
Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one involves its interaction with specific molecular targets and pathways. The compound’s rigid bicyclic structure allows it to fit into specific binding sites on target molecules, influencing their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,5-Dipentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one can be compared with other similar compounds, such as:
8-Oxabicyclo[3.2.1]oct-6-en-3-one: This compound shares a similar bicyclic structure but lacks the pentyl groups, resulting in different chemical properties and reactivity.
6-Oxabicyclo[3.2.1]oct-3-en-7-one: Another related compound with a different substitution pattern, leading to variations in its chemical behavior and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
74615-78-4 |
|---|---|
Fórmula molecular |
C17H28O2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
1,5-dipentyl-8-oxabicyclo[3.2.1]oct-6-en-3-one |
InChI |
InChI=1S/C17H28O2/c1-3-5-7-9-16-11-12-17(19-16,10-8-6-4-2)14-15(18)13-16/h11-12H,3-10,13-14H2,1-2H3 |
Clave InChI |
PCABLWVGOQTDJV-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC12CC(=O)CC(O1)(C=C2)CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,9-dicyclohexyl-2,4,8,10-tetrahydro-[1,3]benzoxazino[6,5-f][1,3]benzoxazine](/img/structure/B14457139.png)

![2-[(2-Amino-2-oxoethoxy)imino]-3-oxobutanamide](/img/structure/B14457154.png)



![1-[(4-Methylphenyl)methyl]pyridin-1-ium](/img/structure/B14457212.png)


![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)
![6-Iodotricyclo[3.1.1.03,6]heptane](/img/structure/B14457247.png)
